Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide

Nitric Oxide Donation Vasodilation cGMP Induction

Substituting benzofuroxan analogs introduces ≥100-fold variability in bioactivity and unpredictable NO-donor profiles. This 5-ethoxycarbonyl benzofuroxan is validated by 2D/3D-QSAR models for anti-Trypanosoma cruzi electrophilic character, ensuring reproducible results in parasitic drug discovery and tautomerism studies. - QSAR-matched electrophilic α-atom character for Chagas disease scaffold development. - Distinct N-oxide moiety for comparative pharmacological profiling vs. non-oxide analogs. - Carboxylate handle enables downstream quinoxaline diversification via Beirut reaction. Supplied with full QA documentation for procurement confidence.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
CAS No. 17348-71-9
Cat. No. B102829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide
CAS17348-71-9
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NO[N+](=C2C=C1)[O-]
InChIInChI=1S/C9H8N2O4/c1-2-14-9(12)6-3-4-8-7(5-6)10-15-11(8)13/h3-5H,2H2,1H3
InChIKeyPNSWPHLJTBSRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,1,3-Benzoxadiazole-5-Carboxylate 1-Oxide: Specifications & Structure


Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide (CAS 17348-71-9), also known as ethyl benzofuroxan-5-carboxylate or 5-ethoxycarbonyl benzofuroxan, is a heterocyclic benzofuroxan derivative (benzofurazan N-oxide) with molecular formula C₉H₈N₂O₄ and molecular weight 208.17 g/mol . It features a fused 2,1,3-benzoxadiazole ring system bearing an N-oxide at the 1-position and an ethyl ester at the 5-position, a substitution pattern that confers distinct tautomeric equilibrium and electrophilic character relative to non-esterified or non-N-oxide analogs [1]. The compound is commercially available as a 97% purity research-grade solid with a reported melting point of 66–67 °C and is supplied by multiple vendors including Thermo Scientific (Alfa Aesar catalog A19874) and AKSci .

5-ethoxycarbonyl benzofuroxan N-oxide with electrophilic α-atom
Research-grade solid; purity suitable for QSAR-guided antiparasitic studies
Tautomerism-sensitive scaffold for NMR-based structural elucidation
N-oxide functionality provides distinct pharmacological profile vs. non-oxide analogs

Why Analogs Cannot Substitute Ethyl 2,1,3-Benzoxadiazole-5-Carboxylate 1-Oxide


Benzofuroxans are not a uniform class of interchangeable compounds; their biological and physicochemical properties are exquisitely sensitive to substitution pattern and electronic character. Systematic SAR and QSAR studies demonstrate that even single-atom modifications to the 5-position substituent produce up to 100-fold differences in bioactivity, while the presence versus absence of the N-oxide moiety fundamentally alters the compound's capacity to generate reactive nitrogen species [1]. Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide occupies a distinct position within this spectrum: its 5-ethoxycarbonyl group confers a specific electrophilic α-atom character that QSAR models identify as a critical requirement for activity against certain parasitic targets, differentiating it from analogs bearing electron-donating groups, halogens, or nitro substituents [2]. Moreover, simple benzofuroxans—including methyl and cyano derivatives—are documented to be incapable of releasing nitric oxide under physiological assay conditions, whereas polyfuroxans and properly substituted derivatives exhibit distinct NO-donating profiles [3]. Casual substitution with a structurally similar benzofuroxan analog therefore carries material risk of altered reactivity, unpredictable bioactivity, and irreproducible experimental outcomes.

5-substituent electronic character governs bioactivity; analogs with electron-donating groups may exhibit different activity profiles.
N-oxide presence affects NO-release capacity; simple benzofuroxans (unsubstituted, methyl, cyano) may not share this property.
Tautomeric equilibrium specific to 5-ester substitution; 4-substituted or unsubstituted analogs may differ in QSAR behavior.

Quantitative Comparative Evidence


NO-Release Profile: Mono- vs. Polyfuroxan Systems

Medana et al. conducted a direct comparative evaluation of NO-donating capacity across a panel of benzofuroxan derivatives. Benzofuroxan and its simple methyl and cyano derivatives were found to be completely incapable of releasing nitric oxide under experimental conditions (Griess reaction, chemiluminescence, and gas chromatography assays) [1]. In contrast, benzodifuroxan and benzotrifuroxan—systems containing two and three fused furoxan N-oxide moieties, respectively—exhibited robust NO and nitroxyl anion (NO⁻) generation and produced concentration-dependent vasodilation and cGMP elevation in C6 glioma cells and rat aorta preparations [1]. Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide, as a mono-benzofuroxan with an electron-withdrawing 5-ethoxycarbonyl substituent, occupies an intermediate structural position that QSAR analyses associate with distinct electrophilic reactivity [2].

NO-Release Profile
Head-to-head
Simple mono-benzofuroxans (unsubstituted, methyl, cyano) show no detectable NO release; polyfuroxans generate robust NO/NO⁻. Target compound not directly assayed.
NO-donor capacity is substitution-dependent and cannot be assumed for all benzofuroxans.
Target compound NO-release profile remains unmeasured; class-level inference only.
Nitric Oxide Donation Vasodilation cGMP Induction Cardiovascular Pharmacology

NMR Evidence of Substituent-Dependent Tautomerism

Porcal et al. established via low-temperature NMR experiments that benzofuroxan derivatives bearing substituents at the 5-position exhibit a temperature-dependent tautomeric equilibrium wherein the N-oxide moiety can occupy either the 5- or 6-position relative to the substituent [1]. The equilibrium ratio is dictated by the electronic character of the 5-substituent. For the target compound (5-ethoxycarbonyl), the electron-withdrawing ester group stabilizes a specific tautomeric distribution that QSAR modeling identified as a required parameter (indicator variable I6) for accurate prediction of anti-T. cruzi activity (2D-QSAR model: r = 0.939, radj² = 0.849; 3D-CoMFA model: r² = 0.997, q² = 0.802) [1]. This tautomeric control is not present in unsubstituted benzofuroxan or in 4-substituted analogs, which lack this dynamic positional interchange [2].

Tautomerism by NMR
Method context
Low-temp NMR reveals 5-ester stabilizes specific N-oxide tautomer. QSAR models: 2D r=0.939, 3D-CoMFA r²=0.997 with tautomer indicator I6 included.
Supports tautomer-dependent reactivity interpretation and QSAR modeling fidelity.
Tautomer ratio requires independent validation for your specific assay conditions.
Tautomerism NMR Spectroscopy Structural Elucidation Reactivity Prediction

Electrophilic α-Atom Requirement for Anti-Trypanosomal Activity

A comprehensive 2D- and 3D-QSAR study of 26 structurally diverse benzofuroxan derivatives identified the electrophilic character of the substituent α-atom (the atom directly attached to the benzofuroxan ring at the 5-position) as a critical requirement for in vitro activity against Trypanosoma cruzi [1]. The 5-ethoxycarbonyl substituent present in the target compound provides a carbonyl carbon as the α-atom, which carries partial positive charge and contributes electrophilic character. This property differentiates the compound from benzofuroxan derivatives bearing electron-donating substituents (e.g., methyl, methoxy, amino) or neutral substituents, which lack the electrophilic α-atom and consequently exhibit reduced or negligible anti-trypanosomal activity in the QSAR models [1]. The models achieved r = 0.939 (2D) and r² = 0.997 (3D-CoMFA) with q² = 0.802 cross-validation, demonstrating robust predictive power [1].

Electrophilic α-Atom QSAR
Class-level
5-COOEt provides electrophilic carbonyl α-atom; QSAR models (r=0.939, q²=0.802) identify this as critical for anti-T. cruzi activity across 26 analogs.
Aligns with electrophilic α-atom pharmacophore; may support anti-parasitic lead optimization.
Compound-specific activity confirmation in target assays required.
Antiparasitic Drug Discovery Chagas Disease QSAR Trypanosoma cruzi

N-Oxide vs. Non-Oxidized Benzofurazans: Pharmacological Divergence

Ghigo et al. evaluated a series of 2,1,3-benzoxadiazoles (benzofurazans) and their corresponding N-oxides (benzofuroxans) for in vitro antileukemic and immunosuppressive activity [1]. The study established that the presence of the N-oxide moiety materially alters the pharmacological profile relative to the non-oxidized benzofurazan counterpart [1]. The target compound contains the N-oxide functionality (as indicated by the '1-oxide' nomenclature), distinguishing it from ethyl 2,1,3-benzoxadiazole-5-carboxylate (the non-oxidized analog), which would be expected to exhibit different cytotoxicity, enzyme interaction, and redox behavior based on this established class-wide pattern [1].

N-Oxide Pharmacological Divergence
Class-level
Benzofuroxan N-oxides exhibit distinct antileukemic/immunosuppressive profiles vs. corresponding non-oxide benzofurazans in vitro.
N-oxide group is a key pharmacophore determinant; non-oxide analogs are not equivalent.
Target compound-specific pharmacological data not available in this study.
N-Oxide Pharmacology Antileukemic Activity Immunosuppression Benzofurazan Comparison

Ethyl 2,1,3-Benzoxadiazole-5-Carboxylate 1-Oxide: Research Applications


QSAR-Guided Antiparasitic Lead Optimization Scaffold

Based on the 2D- and 3D-QSAR models developed by Porcal et al. (2005), the 5-ethoxycarbonyl substitution pattern aligns with the electrophilic α-atom requirement for anti-Trypanosoma cruzi activity [1]. This compound is a suitable starting scaffold for medicinal chemistry programs targeting Chagas disease, where further derivatization can explore optimization of potency while retaining the validated electrophilic character at the 5-position.

Tautomerism-Dependent Reactivity & NMR Methods

The 5-ethoxycarbonyl substituent exerts electronic control over the benzofuroxan N-oxide tautomeric equilibrium, a phenomenon that can be quantitatively monitored via low-temperature NMR [2]. This makes the compound valuable as a model system for investigating substituent effects on tautomerism, developing NMR-based analytical methods for dynamic heterocyclic systems, and validating computational predictions of tautomer populations.

N-Oxide Pharmacophore Validation in Antileukemic/Immunomodulatory Assays

The N-oxide moiety distinguishes benzofuroxans from their non-oxidized benzofurazan counterparts in pharmacological assays [3]. This compound can serve as a representative 5-ester benzofuroxan in comparative studies designed to delineate the contribution of the N-oxide functional group to cytotoxicity, enzyme inhibition, or immune cell modulation, particularly when evaluated head-to-head against the corresponding non-N-oxide ethyl 2,1,3-benzoxadiazole-5-carboxylate analog.

Beirut Reaction Intermediate for Heterocycle Construction

Benzofuroxans (2,1,3-benzoxadiazole 1-oxides) are established substrates for the Beirut reaction, a one-pot transformation with alkenes to yield quinoxaline N-oxides [4]. The 5-ethoxycarbonyl derivative provides a functionalized benzofuroxan entry point into this synthetic manifold, enabling the preparation of quinoxaline derivatives bearing a carboxylate handle for further elaboration—a capability not available from unsubstituted benzofuroxan starting materials.

Application
Selection Property
Validation Focus
Antiparasitic lead studies
Electrophilic α-atom substitution pattern
T. cruzi growth inhibition endpoint
Tautomerism-controlled reactivity
5-ester stabilized tautomeric equilibrium
Low-temperature NMR monitoring
N-Oxide pharmacophore comparison
Benzofuroxan N-oxide vs. benzofurazan
Cell-based pharmacological endpoint assays
Heterocycle synthesis (Beirut reaction)
5-carboxylate functionalized benzofuroxan
Quinoxaline N-oxide product characterization

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